molecular formula C20H37N3O4 B8051035 N-Acetyl-leucyl-leucyl-norleucinal

N-Acetyl-leucyl-leucyl-norleucinal

Cat. No.: B8051035
M. Wt: 383.5 g/mol
InChI Key: FMYKJLXRRQTBOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-leucyl-leucyl-norleucinal can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale SPPS or solution-phase synthesis. The process requires stringent control of reaction conditions to ensure high purity and yield. Solvents like DMF, ethanol, or methanol are used to dissolve the compound, and the final product is purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-leucyl-leucyl-norleucinal primarily undergoes reactions typical of peptides, including hydrolysis and oxidation. It is susceptible to hydrolysis under acidic or basic conditions, leading to the breakdown of the peptide bonds .

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2).

Major Products Formed

The hydrolysis of this compound results in the formation of its constituent amino acids: N-acetyl-leucine, leucine, and norleucine .

Properties

IUPAC Name

2-acetamido-4-methyl-N-[4-methyl-1-oxo-1-(1-oxohexan-2-ylamino)pentan-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37N3O4/c1-7-8-9-16(12-24)22-19(26)18(11-14(4)5)23-20(27)17(10-13(2)3)21-15(6)25/h12-14,16-18H,7-11H2,1-6H3,(H,21,25)(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYKJLXRRQTBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Acetyl-leucyl-leucyl-norleucinal
Reactant of Route 2
N-Acetyl-leucyl-leucyl-norleucinal
Reactant of Route 3
N-Acetyl-leucyl-leucyl-norleucinal
Reactant of Route 4
N-Acetyl-leucyl-leucyl-norleucinal
Reactant of Route 5
N-Acetyl-leucyl-leucyl-norleucinal
Reactant of Route 6
N-Acetyl-leucyl-leucyl-norleucinal

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